molecular formula C22H18N4O7 B15017022 N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B15017022
M. Wt: 450.4 g/mol
InChI Key: OSNKUXAUNFTUSN-YDZHTSKRSA-N
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Description

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with the molecular formula C22H18N4O7 This compound is characterized by its unique structure, which includes both dinitrophenoxy and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2-(3-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide is then reacted with 3-(2,4-dinitrophenoxy)benzaldehyde under acidic conditions to form the final product. The reaction is typically carried out in an ethanol solvent at reflux temperature for several hours.

Industrial Production Methods

While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve similar steps but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins, altering their activity.

    Pathways Involved: It may affect signaling pathways involved in cell growth and apoptosis, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide
  • N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-hydroxybenzohydrazide

Uniqueness

N’-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of dinitrophenoxy and methylphenoxy groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18N4O7

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N4O7/c1-15-4-2-6-18(10-15)32-14-22(27)24-23-13-16-5-3-7-19(11-16)33-21-9-8-17(25(28)29)12-20(21)26(30)31/h2-13H,14H2,1H3,(H,24,27)/b23-13+

InChI Key

OSNKUXAUNFTUSN-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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